Cas no 1427019-89-3 (2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester)
2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester
- 3-Pyridinecarboxylic acid, 2,4-dichloro-6-methyl-5-nitro-, butyl ester
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- Inchi: 1S/C11H12Cl2N2O4/c1-3-4-5-19-11(16)7-8(12)9(15(17)18)6(2)14-10(7)13/h3-5H2,1-2H3
- InChI Key: LCZCTJALJJPABC-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(C)=C([N+]([O-])=O)C(Cl)=C1C(OCCCC)=O
2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM503941-1g |
Butyl2,4-dichloro-6-methyl-5-nitronicotinate |
1427019-89-3 | 97% | 1g |
$505 | 2022-06-13 |
2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester
Professional Introduction to 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester (CAS No. 1427019-89-3)
2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester, with the chemical formula C12H10Cl2N2O4, is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound, identified by its unique CAS number 1427019-89-3, has garnered attention due to its structural properties and potential applications in the development of novel bioactive molecules.
The molecular structure of 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester consists of a nicotinic acid backbone, which is a well-known scaffold in medicinal chemistry. The presence of chloro and nitro substituents on the benzene ring enhances its reactivity and biological activity. Specifically, the chloro groups at the 2 and 4 positions contribute to electron-withdrawing effects, while the nitro group at the 5 position introduces additional electronic and steric influences. These modifications make the compound a versatile intermediate in synthetic chemistry.
In recent years, there has been a growing interest in nicotinic acid derivatives due to their broad spectrum of biological activities. Nicotinic acid, also known as niacin, is a precursor to nicotinamide (Vitamin B3), which plays a crucial role in energy metabolism and DNA repair. Derivatives of nicotinic acid have been explored for their potential in treating various diseases, including cardiovascular disorders, inflammation, and neurodegenerative conditions.
The butyl ester moiety in 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester serves multiple purposes. It not only increases the solubility of the compound in organic solvents but also acts as a protecting group during synthetic reactions. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative, which can then be further functionalized.
Recent studies have highlighted the pharmacological potential of nitro-substituted nicotinic acid derivatives. The nitro group can undergo reduction to form an amine, which can be further modified to introduce various pharmacophores. This transformation has been exploited in the development of novel therapeutic agents targeting specific biological pathways. For instance, nitroaromatic compounds have shown promise in inhibiting enzymes involved in inflammation and cancer progression.
The chloro substituents in 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester also contribute to its biological activity by influencing electronic distribution and steric hindrance. Chlorinated aromatic compounds are known for their ability to interact with biological targets such as enzymes and receptors. This property makes them valuable intermediates in drug discovery efforts aimed at modulating these targets for therapeutic benefit.
In agrochemical research, derivatives of nicotinic acid have been explored for their potential as pesticides and herbicides. The structural features of 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester, particularly the presence of electron-withdrawing groups like chloro and nitro substituents, enhance its bioactivity against pests. These compounds can interfere with essential metabolic pathways in insects and plants, providing an effective means of pest control.
The synthesis of 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions for introducing chloro groups followed by nitration at specific positions on the benzene ring. The final step typically involves esterification to protect the carboxylic acid group.
In conclusion, 2,4-Dichloro-6-methyl-5-nitro-nicotinic acid butyl ester (CAS No. 1427019-89-3) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases and pests. Ongoing research continues to explore new derivatives and applications of this compound, underscoring its importance in modern chemical research.
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